4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dipyrrolo[1,2-b:3’,4’-d]pyridazine core, which is a fused ring system, and is substituted with a 3,4-dimethoxyphenyl group and multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination . The dipyrrolo[1,2-b:3’,4’-d]pyridazine core is then constructed through cyclization reactions involving appropriate pyrrole derivatives and aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the dipyrrolo[1,2-b:3’,4’-d]pyridazine core.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another related compound with an acetamide group instead of the dipyrrolo[1,2-b:3’,4’-d]pyridazine core.
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: A compound with a different heterocyclic core but similar substituents.
Uniqueness
The uniqueness of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine lies in its fused ring system, which imparts distinct electronic and steric properties. This structural feature enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-14-11-19-23-17(4)25(16(3)22(23)15(2)24-26(19)13-14)10-9-18-7-8-20(27-5)21(12-18)28-6/h7-8,11-13H,9-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSJEGDZBCFAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C1)C3=C(N(C(=C3C(=N2)C)C)CCC4=CC(=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.